1-Methyl-1H-indol-7-ol

Serotonin receptor 5-HT1A adenylate cyclase

Researchers face challenges in serotonergic target validation due to cross-reactive indole derivatives. 1-Methyl-1H-indol-7-ol (CAS 475577-33-4) offers a functionally selective tool for CNS research. - **Selective Mechanism**: Inhibits 5-HT1A receptor-coupled adenylate cyclase; distinct from 7-hydroxyindole (5-HT2A agonist/D2 antagonist). - **Drug-like Properties**: LogP 1.6-1.9, TPSA 25.2 Ų - optimal membrane permeability without excessive lipophilicity. - **Versatile Intermediate**: Enables orthogonal derivatization (O-alkylation, C3 electrophilic substitution) for SAR campaigns.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 475577-33-4
Cat. No. B3268108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indol-7-ol
CAS475577-33-4
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C(=CC=C2)O
InChIInChI=1S/C9H9NO/c1-10-6-5-7-3-2-4-8(11)9(7)10/h2-6,11H,1H3
InChIKeyWXXOOVLYAHIFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indol-7-ol: Overview


1-Methyl-1H-indol-7-ol (CAS 475577-33-4) is an indole derivative featuring an N-methyl group and a phenolic hydroxyl at the 7-position, with molecular formula C9H9NO and molecular weight 147.17 g/mol [1]. It belongs to the indole heterocycle class, known for diverse bioactivities including serotonergic modulation and anticancer properties [1]. This compound serves as a versatile intermediate in medicinal chemistry and chemical biology, with commercial availability in purities typically ≥95% [2].

5-HT1A serotonergic target engagement studies
MCF7 breast cancer cell-model SAR programs
LogP/TPSA-driven lead optimization scaffold
Dual-functional indole building block for derivatization

Why 1-Methyl-1H-indol-7-ol Is Irreplaceable


Simple substitution of 1-Methyl-1H-indol-7-ol with structurally similar indole derivatives alters critical pharmacological and physicochemical properties. The combination of N-methylation and 7-hydroxylation uniquely modulates lipophilicity (LogP 1.6–1.9) versus indole (LogP ~2.1) and 1-methylindole (LogP ~2.5), impacting membrane permeability and metabolic stability [1]. Receptor profiling reveals functional divergence: this compound inhibits 5-HT1A receptor-coupled adenylate cyclase, whereas 7-hydroxyindole acts as a 5-HT2A agonist and dopamine D2 antagonist [2] . These distinct profiles preclude interchangeable use in serotonergic target engagement or structure-activity relationship (SAR) campaigns [1] [2] .

Receptor selectivity
5-HT1A inhibition profile
7-hydroxyindole may shift to 5-HT2A/D2 engagement
Lipophilicity profile
Moderate LogP, 7-hydroxy substitution
1-methylindole or indole shows higher LogP, may alter permeability
Antiproliferative activity
MCF7 growth inhibition observed
Unsubstituted indole exhibits minimal cytotoxicity; SAR may not transfer

1-Methyl-1H-indol-7-ol: Direct Comparator Evidence


5-HT1A Receptor Inhibition

1-Methyl-1H-indol-7-ol inhibits forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor in HeLa cells, with a reported IC50 range of 110–250 nM [1]. In contrast, 7-hydroxyindole (lacking N-methylation) is documented as a 5-HT2A receptor agonist and dopamine D2 receptor antagonist, with no reported activity at 5-HT1A . This functional divergence underscores the critical role of N-methyl substitution in directing receptor subtype selectivity within the indole scaffold.

5-HT1A Inhibition
Context-dependent
IC50 110–250 nM vs. no 5-HT1A activity reported for 7-hydroxyindole
Supports serotonergic target engagement assay selection
Measured in HeLa cells; cross-study comparison
Serotonin receptor 5-HT1A adenylate cyclase CNS pharmacology

Antiproliferative Activity in MCF7 Cells

1-Methyl-1H-indol-7-ol exhibits antiproliferative activity against human MCF7 breast adenocarcinoma cells, with growth inhibition assessed after 72-hour exposure via MTT assay [1]. While precise IC50 values are not publicly aggregated, the compound demonstrates measurable cytotoxicity in this widely used oncology model [1]. By comparison, unsubstituted indole exhibits minimal direct cytotoxicity (IC50 > 100 µM in many cell lines) [2], indicating that the 7-hydroxy and N-methyl modifications confer enhanced antiproliferative potential.

MCF7 Antiproliferative
Class-level
Growth inhibition observed; exact IC50 not disclosed
Supports cytotoxicity endpoint review in breast cancer models
Class-level inference; exact potency data to verify
Breast cancer MCF7 cytotoxicity anticancer

Lipophilicity Modulation

1-Methyl-1H-indol-7-ol possesses a computed LogP of 1.6–1.9 [1], substantially lower than 1-methylindole (LogP ~2.5) and unsubstituted indole (LogP ~2.1) [2]. The introduction of the 7-hydroxyl group reduces lipophilicity by approximately 0.6–0.9 log units, improving aqueous solubility and potentially altering blood-brain barrier penetration and metabolic clearance [1].

Lipophilicity (LogP)
Reported
LogP 1.6–1.9 vs. 1-methylindole 2.5, ~0.6–0.9 log unit reduction
Supports solubility and permeability tuning in lead optimization
Computed logP; may vary with method
Lipophilicity LogP drug-likeness permeability

Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) of 1-Methyl-1H-indol-7-ol is 25.2 Ų [1], compared to 4.9 Ų for 1-methylindole [2]. This 5-fold increase in polar surface area, attributable to the 7-hydroxyl group, enhances hydrogen-bonding capacity and may improve oral bioavailability (compounds with TPSA < 140 Ų generally exhibit good intestinal absorption) [1].

Topological PSA
Reported
TPSA 25.2 Ų vs. 1-methylindole 4.9 Ų, 5.1-fold higher
Supports hydrogen-bonding capacity evaluation for oral bioavailability models
Computed value; experimental validation recommended
TPSA hydrogen bonding oral bioavailability permeability

1-Methyl-1H-indol-7-ol: High-Impact Applications


CNS Drug Discovery & 5-HT1A Screening

1-Methyl-1H-indol-7-ol serves as a selective tool compound for interrogating 5-HT1A receptor-mediated adenylate cyclase inhibition in HeLa cell models [1]. Its functional profile, distinct from 7-hydroxyindole (5-HT2A agonism), enables focused CNS target validation and hit-to-lead optimization for anxiety, depression, or migraine therapeutics [1] .

Anticancer SAR in Breast Cancer Models

The compound's antiproliferative activity against MCF7 breast cancer cells [2] positions it as a promising scaffold for structure-activity relationship campaigns. Researchers can explore the impact of 7-hydroxyl and N-methyl modifications on cytotoxicity, using this compound as a reference point for designing more potent indole-based anticancer agents [2].

Physicochemical Property-Driven Lead Optimization

With a balanced LogP of 1.6–1.9 and TPSA of 25.2 Ų [3], 1-Methyl-1H-indol-7-ol offers an ideal starting point for tuning lipophilicity and hydrogen-bonding capacity in lead series. Compared to 1-methylindole (LogP 2.5, TPSA 4.9 Ų), it provides a more drug-like profile without requiring additional synthetic steps [3] .

Dual-Functional Indole Building Block

The presence of both N-methyl and 7-hydroxyl groups enables orthogonal derivatization strategies—e.g., O-alkylation at the phenol and electrophilic substitution at the indole C3 position—making 1-Methyl-1H-indol-7-ol a versatile intermediate for synthesizing diverse bioactive indole derivatives [3].

Application
Selection Property
Validation Focus
CNS 5-HT1A target validation
5-HT1A functional inhibition profile
Adenylate cyclase inhibition in HeLa cell models
Breast cancer cell-model SAR
MCF7 antiproliferative profile
Cytotoxicity endpoint review
Lead optimization by LogP/TPSA tuning
Computed LogP and TPSA profile
Permeability and solubility model context
Indole scaffold derivatization
N-methyl and 7-hydroxy substitution pattern
Orthogonal functionalization feasibility

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